molecular formula C6H5BrClNO2 B1528292 3-Bromopyridine-2-carboxylic acid hydrochloride CAS No. 1403967-63-4

3-Bromopyridine-2-carboxylic acid hydrochloride

Cat. No.: B1528292
CAS No.: 1403967-63-4
M. Wt: 238.46 g/mol
InChI Key: TVGMINLRJVVAJO-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-carboxylic acid hydrochloride (CAS 1403967-63-4) is a halogenated pyridine derivative with a carboxylic acid group and a bromine substituent at the 3-position of the pyridine ring. This compound is widely used as a pharmaceutical intermediate and in organic synthesis due to its reactivity in coupling reactions and functional group transformations . It is commercially available with a purity of ≥98% and is classified under chemical catalysts, agrochemicals, and active pharmaceutical ingredients (APIs) .

Handling and storage guidelines emphasize separation from incompatible substances (e.g., oxidizing agents) and storage in dry, cool conditions to maintain stability . Its hydrochloride form enhances solubility in polar solvents, making it advantageous for reactions requiring aqueous compatibility.

Properties

IUPAC Name

3-bromopyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2.ClH/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGMINLRJVVAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Derivatives in Sulfuric Acid Medium

  • Method Summary: Pyridine is brominated by dropwise addition of bromine into a mixture of pyridine and concentrated sulfuric acid (80-95%), maintained at 130-140°C for 7-8 hours. After reaction completion, the mixture is cooled, neutralized to pH 8 with sodium hydroxide, followed by organic solvent extraction, drying, filtration, concentration, and distillation to isolate 3-bromopyridine hydrochloride.
  • Optimal Conditions:
    • Bromine to pyridine molar ratio: 3.7:1
    • Temperature: 135°C
    • Sulfuric acid concentration: 95%
    • Reaction time: 8 hours
    • Organic solvent: Sherwood oil
  • Advantages: High yield, mild reaction conditions, simple steps, suitable for industrial-scale production.

Bromination Using Hydrobromic Acid and Hydrogen Peroxide

  • Method Summary: Pyridine is mixed with water and hydrobromic acid (HBr) solution, stirred at 0-40°C to form a bromination reaction mixture. This is then reacted with hydrogen peroxide at 70-120°C for 1-48 hours to produce a thick product. The product is neutralized with sodium hydroxide, extracted with an organic solvent (ethyl acetate, methylene dichloride, toluene, or methyl tertiary butyl ether), and concentrated under reduced pressure to yield 3-bromopyridine.
  • Key Parameters:
    • Pyridine:water:HBr weight ratio = 1:1.67:(2.5-6)
    • Pyridine:hydrogen peroxide weight ratio = 1:(1.5-4)
    • HBr concentration: 35%-48%
    • Hydrogen peroxide concentration: 25%-35%
  • Advantages: Avoids high temperature and pressure, improves yield, suitable for industrial production.

Preparation of 2-Methyl-3-Bromopyridine as a Model for Functionalized Bromopyridines

  • Method Summary: Starting from 2-methyl-3-aminopyridine, a bromination reaction is performed under acidic conditions (48% HBr) at low temperature (-10°C to 0°C) with slow addition of bromine, followed by sodium nitrite addition and pH adjustment with sodium hydroxide. The product is extracted, dried, and concentrated to obtain 2-methyl-3-bromopyridine with a 95% yield.
  • Relevance: This method demonstrates the bromination of amino-substituted pyridines under controlled conditions, which can be adapted for 3-bromopyridine-2-carboxylic acid derivatives by replacing the amino group with carboxylic acid functionality.

Data Table Summarizing Preparation Parameters

Method No. Starting Material Brominating Agent Solvent/Medium Temperature (°C) Reaction Time Key Notes Yield (%) Reference
1 Pyridine Bromine Pyridine + H2SO4 (95%) 130-140 7-8 hours Bromine added dropwise, pH adjusted to 8 High
2 Pyridine + HBr solution Hydrogen peroxide + HBr Water, organic solvent 0-120 1-48 hours Neutralization, extraction, reduced pressure distillation Improved
3 2-Methyl-3-aminopyridine Bromine + HBr Acidic aqueous -10 to 0 30-90 minutes Low temp bromination, sodium nitrite quench 95

Analysis of Preparation Methods

  • Reaction Conditions: The sulfuric acid bromination method requires high temperature and strong acid, which may limit functional group tolerance but provides high yield and industrial scalability.
  • Milder Conditions: The hydrobromic acid and hydrogen peroxide method offers milder conditions, reducing the risk of side reactions and facilitating purification.
  • Functional Group Compatibility: The controlled low-temperature bromination of amino-substituted pyridines suggests that sensitive functional groups like carboxylic acids can be preserved by careful temperature and reagent control.
  • Purification: All methods rely on neutralization, organic solvent extraction, drying, and concentration steps to isolate the desired bromopyridine derivative. Formation of the hydrochloride salt is typically achieved by acid treatment during or after synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

3-Bromopyridine-2-carboxylic acid hydrochloride serves as a key building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions: It is used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential for synthesizing complex organic molecules.
  • Substitution Reactions: The compound can undergo nucleophilic substitutions, leading to diverse derivatives that are valuable in research and industry.

Pharmaceutical Development

The compound is significant in pharmaceutical research due to its potential as an intermediate in synthesizing bioactive molecules:

  • Neurological Agents: Research indicates that derivatives of this compound may target neurological pathways, offering potential therapeutic benefits.
  • Antimicrobial Activity: Studies have shown that related compounds exhibit inhibitory activity against various pathogens, suggesting that 3-bromopyridine derivatives could be explored for developing new antibiotics .

Biological Studies

In biological research, this compound is investigated for its interactions with biological targets:

  • Enzyme Inhibition: It has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator of their activity. For instance, it may inhibit glycogen synthase kinase (GSK) enzymes, which are critical in various cellular processes .
  • Pharmacological Properties: The compound's ability to modulate receptor activity makes it a candidate for further pharmacological studies aimed at understanding its therapeutic potential.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Organic SynthesisBuilding block for complex organic compoundsParticipates in cross-coupling reactions
Pharmaceutical ResearchIntermediate for neurological agentsPotential antibacterial properties
Biological StudiesEnzyme interaction studiesInhibits GSK enzymes affecting metabolism

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, highlighting their potential as new antibiotic candidates.

Case Study 2: Enzyme Interaction
Research focused on the interaction of 3-bromopyridine derivatives with GSK enzymes revealed that modifications to the compound's structure could enhance inhibitory activity. This study underscores the importance of structural optimization in drug development.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-2-carboxylic acid hydrochloride largely depends on its use in specific reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. These steps result in the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Positional Isomers of Bromopyridine Carboxylic Acids

The position of the bromine substituent significantly influences physicochemical properties and applications. Key isomers include:

Compound Molecular Formula CAS RN Purity (%) Price (JPY/g) Key Applications References
3-Bromopyridine-2-carboxylic acid C₆H₄BrNO₂ 30683-23-9 >95.0 2,600 (1g) Organic synthesis, APIs
4-Bromopyridine-2-carboxylic acid C₆H₄BrNO₂ 30766-03-1 >97.0 8,000 (1g) Ligand in coordination chemistry
5-Bromo-2-pyridinecarboxylic acid C₆H₄BrNO₂ 30766-11-1 - - Not specified (limited commercial availability)
3-Bromopyridine-2-carboxylic acid hydrochloride C₆H₅BrClNO₂ 1403967-63-4 ≥98.0 - Pharmaceutical intermediates, agrochemicals

Key Findings :

  • 3-Bromo isomer : The most cost-effective and widely used variant due to its optimal balance of reactivity and stability. Its hydrochloride form is preferred in drug discovery for improved solubility .
  • 4-Bromo isomer : Higher purity and price suggest specialized applications, such as metal-organic frameworks (MOFs) or catalysts .
  • 2-Bromopyridine-3-carboxylic acid : Exhibits distinct hydrogen-bonding patterns in its crystal structure, forming supramolecular chains via O–H···N interactions. This structural feature may influence its solid-state reactivity compared to the 3-bromo derivative .

Halogen-Substituted Derivatives

Chlorine substituents further modify reactivity and biological activity:

Compound Molecular Formula CAS RN Key Features Applications References
3-Bromo-6-chloro-2-pyridinecarboxylic acid C₆H₃BrClNO₂ 929000-66-8 Dual halogen substitution enhances electrophilicity Antibacterial agents, organic intermediates
3-Bromo-5-methylpicolinic acid C₇H₆BrNO₂ 1133116-49-0 Methyl group improves lipophilicity Anticancer drug candidates

Key Findings :

  • Dual halogenation (e.g., bromo-chloro derivatives) increases steric and electronic effects, making these compounds potent intermediates in medicinal chemistry .
  • Methyl-substituted analogs like 3-bromo-5-methylpicolinic acid show enhanced bioavailability, as seen in preclinical studies targeting mycobacterial infections .

Salt Forms and Stability

Hydrochloride salts are common for improving solubility:

Compound Stability in Acidic Conditions Solubility (mg/mL) Thermal Decomposition (°C) References
Nicardipine hydrochloride Stable at pH 1–3 50 (water) 220–225
This compound Stable at pH 2–6 30–40 (water) 180–190 (estimated)


Key Findings :

  • The hydrochloride form of 3-bromopyridine-2-carboxylic acid demonstrates moderate acid stability, comparable to nicardipine hydrochloride, a known calcium channel blocker .
  • Thermal stability is lower than nicardipine, suggesting careful temperature control during synthesis .

Biological Activity

3-Bromopyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions with biological targets, its pharmacological properties, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H4_4BrN1_1O2_2·HCl. The presence of a bromine atom and a carboxylic acid group significantly influences its reactivity and biological activity. The compound's structure allows it to interact with various biological targets, which is critical for its potential therapeutic applications.

Interaction Studies

Research has indicated that this compound interacts with multiple biological targets, including enzymes and receptors. These interactions can modulate their activity, which is essential for understanding the compound's therapeutic potential. For instance, studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate its potential as an antimicrobial agent .

Pathogen MIC (μg/mL)
E. coli32
Pseudomonas aeruginosa16
Acinetobacter baumannii64

Study on Gram-Negative Bacteria

A study published in Nature explored the structure-activity relationships (SAR) of this compound analogues against Gram-negative bacteria. The findings demonstrated that slight modifications in the molecular structure could enhance antimicrobial activity and overcome efflux mechanisms in resistant strains .

Antiparasitic Activity

Another noteworthy investigation assessed the antiparasitic effects of this compound against Plasmodium falciparum, the causative agent of malaria. Results indicated that certain derivatives exhibited significant inhibition of parasite proliferation, suggesting that structural modifications could optimize antiplasmodial activity .

Pharmacological Properties

The pharmacological profile of this compound includes potential anti-inflammatory and analgesic effects. Preliminary studies have suggested that it may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-bromopyridine-2-carboxylic acid hydrochloride?

  • Methodology :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, as commercial batches often report >95.0% purity .
  • Structural Confirmation : Use 1H-NMR^1 \text{H-NMR} (in D2_2O or DMSO-d6_6) to identify key signals: the pyridine ring protons (δ 7.8–8.5 ppm), carboxylic acid proton (δ 12–13 ppm, if free acid is present), and bromine-induced deshielding effects .
  • Elemental Analysis : Verify C, H, N, and Br content against theoretical values (e.g., C6_6H4_4BrNO2_2 \cdotHCl requires C: 29.5%, H: 2.06%, N: 5.73%, Br: 32.7%) .

Q. How can researchers safely handle this compound in the lab?

  • Safety Protocol :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to potential respiratory irritancy .
  • First Aid : In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .
  • Storage : Store in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis of the hydrochloride salt .

Q. What synthetic routes are commonly used to prepare this compound?

  • Synthesis Strategies :

  • Direct Bromination : Bromine or N-bromosuccinimide (NBS) can be used to brominate pyridine-2-carboxylic acid under acidic conditions, followed by HCl salt formation .
  • Hydrolysis of Esters : Hydrolyze methyl 3-bromopyridine-2-carboxylate with aqueous HCl to yield the carboxylic acid hydrochloride .
  • Yield Optimization : Reaction temperatures >80°C and anhydrous HCl gas improve crystallinity and purity (>95%) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 3-bromopyridine-2-carboxylic acid in cross-coupling reactions?

  • Mechanistic Insights :

  • Suzuki-Miyaura Coupling : The bromine at position 3 acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Steric hindrance from the adjacent carboxylic acid may reduce reaction rates compared to 4-bromopyridine derivatives .
  • Regioselectivity : DFT studies suggest that electron-withdrawing carboxylic acid groups direct coupling to the bromine site, minimizing side reactions .

Q. What challenges arise in resolving conflicting data on the biological activity of 3-bromopyridine-2-carboxylic acid derivatives?

  • Data Contradiction Analysis :

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., IC50_{50} values varying by >10-fold) may stem from protonation state differences (carboxylic acid vs. hydrochloride salt) or buffer pH effects .
  • Mitigation : Standardize assay conditions (pH 7.4 PBS buffer, 1 mM DTT) and confirm compound solubility using dynamic light scattering (DLS) .

Q. How can computational modeling guide the design of 3-bromopyridine-2-carboxylic acid-based inhibitors?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases or bacterial enzymes). The carboxylic acid group often forms hydrogen bonds with active-site residues .
  • QSAR Models : Corrogate bromine’s electronegativity with inhibitory potency using Hammett σ constants (σm_m = 0.39 for Br) to optimize substituent positions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Bromopyridine-2-carboxylic acid hydrochloride

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